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Compound of Interest

Compound Name: R 1485 dihydrochloride

Cat. No.: B1150229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics of R 1485
dihydrochloride, a selective 5-HT6 receptor antagonist, with other relevant compounds. The

information presented herein is supported by experimental data from publicly available

scientific literature, offering a framework for the independent validation of its binding properties.

Comparative Binding Affinity of 5-HT6 Receptor
Antagonists
The binding affinity of a compound to its target receptor is a critical parameter in drug

discovery, indicating the strength of the interaction. The table below summarizes the binding

affinities (pKi or Ki) of R 1485 dihydrochloride and a selection of alternative 5-HT6 receptor

antagonists. A higher pKi value corresponds to a higher binding affinity.
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Compound
Target
Receptor

pKi Ki (nM) Reference

R 1485

dihydrochloride
5-HT6 8.9 ~1.26 [1]

SB-271046 5-HT6 9.0 ~1.0 [2]

Ro 04-6790 5-HT6 - - [3]

E-6801 5-HT6 - 1.0 [2]

E-6837 5-HT6 - - [3]

PUC-10 5-HT6 - 14.6 [4]

PUC-55 5-HT6 - 37.5 [4]

Experimental Protocol: Competitive Radioligand
Binding Assay for 5-HT6 Receptor
This section details a standard protocol for a competitive radioligand binding assay to

determine the binding affinity of test compounds for the 5-HT6 receptor.[3][5][6]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability

to displace a specific radioligand from the 5-HT6 receptor.

Materials:

Membrane Preparation: Cell membranes expressing the human 5-HT6 receptor (e.g., from

HEK293 cells).

Radioligand: A high-affinity 5-HT6 receptor radioligand (e.g., [3H]-LSD or [3H]-5-HT).[7]

Test Compound: R 1485 dihydrochloride or other unlabeled competing ligands.

Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g.,

methiothepin) to determine non-specific binding.[3]

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[3]
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Scintillation Cocktail.

96-well plates.

Filter mats (e.g., GF/C filters presoaked in polyethyleneimine).[6]

Filtration apparatus.

Scintillation counter.

Procedure:

Plate Setup: Prepare a 96-well plate with three types of wells:

Total Binding: Contains membrane preparation and radioligand.

Non-specific Binding: Contains membrane preparation, radioligand, and a high

concentration of a non-labeled competitor.

Competitive Binding: Contains membrane preparation, radioligand, and varying

concentrations of the test compound.

Incubation: Add the membrane preparation (e.g., 25 µg protein/well), radioligand (at a

concentration close to its Kd), and either buffer, non-specific ligand, or the test compound to

the respective wells.[3] Incubate the plate at 37°C for 60 minutes to allow the binding to

reach equilibrium.[3]

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through

a filter mat using a filtration apparatus. This separates the receptor-bound radioligand from

the free radioligand.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining

unbound radioligand.

Scintillation Counting: After drying the filters, add scintillation cocktail and measure the

radioactivity retained on the filters using a scintillation counter.

Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) from the resulting sigmoidal curve using non-linear

regression.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and
Signaling Pathway
To further clarify the experimental process and the biological context of R 1485
dihydrochloride's action, the following diagrams are provided.
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Caption: Workflow of a competitive radioligand binding assay.
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Caption: Simplified 5-HT6 receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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